2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol 2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18230043
InChI: InChI=1S/C13H19NO/c14-12(9-15)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-2,4,7,11-12,15H,3,5-6,8-9,14H2
SMILES:
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol

2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol

CAS No.:

Cat. No.: VC18230043

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol -

Specification

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol
Standard InChI InChI=1S/C13H19NO/c14-12(9-15)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-2,4,7,11-12,15H,3,5-6,8-9,14H2
Standard InChI Key VAGDWDPISVJNIK-UHFFFAOYSA-N
Canonical SMILES C1CC(C2=CC=CC=C2C1)CC(CO)N

Introduction

2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol is an organic compound characterized by its complex structure, which includes an amino group and a tetrahydronaphthalene moiety. The molecular formula for this compound is C15H21NO, and it has a molecular weight of approximately 245.34 g/mol. This compound features a propanol backbone with an amino group at the second carbon and a tetrahydronaphthalenyl group at the third carbon, contributing to its unique properties and potential applications in various fields.

Synthesis Methods

The synthesis of 2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol can be achieved through various methods, each presenting different advantages concerning yield and purity. These methods typically involve multi-step reactions starting from readily available precursors.

  • Method 1: Involves the reaction of tetrahydronaphthalene derivatives with amino acids or their derivatives.

  • Method 2: Utilizes the reduction of nitro compounds followed by the introduction of the tetrahydronaphthalene moiety.

Related Compounds

Several compounds share structural similarities with 2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol. These include:

Compound NameMolecular FormulaKey Features
2-Amino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamineC15H19NContains an ethylamine structure instead of a propanol.
2-Amino-N-(naphthalen-1-yl)propanamideC15H17NFeatures an amide linkage instead of an alcohol.
2-Amino-N-(phenyl)propanolC15H21NOSimilar propanol structure but with a phenyl group.

These compounds exhibit unique characteristics that differentiate them from 2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol while highlighting its distinctiveness due to the presence of the tetrahydronaphthalene moiety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator